4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H7N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-3-5-1-2-6-3/h2-5H,1H3,(H,8,9,10);1-2H2,(H3,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGRHVRTPTJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-imidazol-2-ylamine tosylate undergoes various chemical reactions, including:
Oxidation: Conversion to imidazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,5-Dihydro-1H-imidazol-2-ylamine tosylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Tramazoline includes a lipophilic tetrahydronaphthalene group, favoring blood-brain barrier penetration . Tizanidine’s benzothiadiazole moiety contributes to muscle relaxant properties via GABAergic modulation . Fluorinated analogs (e.g., ) leverage fluorine’s electronegativity for enhanced metabolic stability.
Pharmacological and Functional Comparisons
- Target Compound: Likely interacts with imidazoline receptors (I₁/I₂) due to structural similarity to clonidine analogs. The sulfonate group may reduce CNS penetration compared to non-polar derivatives.
- Tramazoline : Acts as an α-adrenergic agonist, inducing vasoconstriction in nasal mucosa .
- Tizanidine: Central α₂-adrenoceptor agonist with muscle relaxant effects; chlorine atoms enhance receptor binding .
Hydrogen Bonding and Crystallography
- Tramazoline ’s rigid tetrahydronaphthalene system may reduce conformational flexibility, impacting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
